![molecular formula C22H23N5O4S B2417633 Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone CAS No. 851969-72-7](/img/structure/B2417633.png)
Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. The latter was treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which was then oxidized with potassium ferricyanide in an alkaline medium .Scientific Research Applications
- Furan derivatives, including the compound , have shown promising antibacterial properties. Researchers have investigated their efficacy against both gram-positive and gram-negative bacteria . These compounds could serve as a basis for developing novel antimicrobial agents.
- Some furan-containing compounds exhibit antitumor activity. For instance, (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones have demonstrated sensitivity against specific cell lines and a broad spectrum of antitumor effects .
- Theoretical and molecular mechanistic studies have explored the cytotoxic effects of chalcones containing furan moieties. These compounds showed varying effects against lung carcinoma .
- Imidazole-containing compounds, which incorporate furan fragments, have been synthesized and evaluated for their therapeutic potential. These compounds may have applications beyond antibacterial activity .
- Researchers have utilized N-acetylglucosamine as a starting material to synthesize (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. This compound holds promise for various applications, including potential therapeutic effects .
Antibacterial Activity
Antitumor Potential
Cytotoxic Effects
Imidazole Derivatives
Hydroxymethylfurfural (HMF) Derivatives
Other Therapeutic Properties
properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-14-23-22-27(24-14)21(29)19(32-22)18(15-5-3-6-16(13-15)30-2)25-8-10-26(11-9-25)20(28)17-7-4-12-31-17/h3-7,12-13,18,29H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHZEAYBDBMKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.